molecular formula C11H14N2S B3046166 N-Allyl-N'-(p-methylphenyl)thiourea CAS No. 1205-89-6

N-Allyl-N'-(p-methylphenyl)thiourea

Cat. No.: B3046166
CAS No.: 1205-89-6
M. Wt: 206.31 g/mol
InChI Key: PDHYEPQLCPNPQB-UHFFFAOYSA-N
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Description

N-Allyl-N’-(p-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features an allyl group attached to one nitrogen atom and a p-methylphenyl group attached to the other nitrogen atom. Thioureas have diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-N’-(p-methylphenyl)thiourea can be synthesized through a condensation reaction between allylamine and p-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of N-Allyl-N’-(p-methylphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. The product is then purified using techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N’-(p-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Allyl-N’-(p-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of α-amylase and α-glucosidase.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antioxidant properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Allyl-N’-(p-methylphenyl)thiourea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as α-amylase and α-glucosidase, preventing substrate binding and subsequent catalytic activity. The compound’s sulfur atom plays a crucial role in its binding affinity and inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-N’-(p-methylphenyl)thiourea is unique due to the presence of both an allyl group and a p-methylphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHYEPQLCPNPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152885
Record name Urea, 1-allyl-2-thio-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-89-6
Record name N-(4-Methylphenyl)-N′-2-propen-1-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allyl-N'-(p-methylphenyl)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl p-tolyl thiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-allyl-2-thio-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-N'-(P-METHYLPHENYL)THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6QY80524Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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